molecular formula C8H16ClNO2 B2494557 (3R,4S)-1-Azaspiro[4.4]nonane-3,4-diol;hydrochloride CAS No. 2445749-41-5

(3R,4S)-1-Azaspiro[4.4]nonane-3,4-diol;hydrochloride

Cat. No.: B2494557
CAS No.: 2445749-41-5
M. Wt: 193.67
InChI Key: MNEKLRWRDARJGC-ZJLYAJKPSA-N
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Description

(3R,4S)-1-Azaspiro[4.4]nonane-3,4-diol;hydrochloride (CAS 2445749-41-5) is a high-purity chiral building block featuring the 1-azaspiro[4.4]nonane scaffold. This spirocyclic framework is of significant interest in medicinal chemistry and drug discovery, as it is found in compounds with marked biological activity . The 1-azaspiro[4.4]nonane core is a key structural element in several bioactive molecules, including Cephalotaxus alkaloids, with some derivatives exhibiting potent antiproliferative activities against cancer cells . Furthermore, azaspiro compounds, in general, have been investigated for their potential application as treatments for chronic and neuropathic pain, acting as innovative alternatives to traditional analgesics . This diol derivative, with its defined (3R,4S) stereochemistry and hydrophilic functional groups, serves as a versatile intermediate for the synthesis of more complex molecules and is valuable for exploring structure-activity relationships. The hydrochloride salt form enhances its stability and solubility for research applications. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals. Molecular Formula: C8H16ClNO2 . Molecular Weight: 193.67 g/mol .

Properties

IUPAC Name

(3R,4S)-1-azaspiro[4.4]nonane-3,4-diol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c10-6-5-9-8(7(6)11)3-1-2-4-8;/h6-7,9-11H,1-5H2;1H/t6-,7-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNEKLRWRDARJGC-ZJLYAJKPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)C(C(CN2)O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2(C1)[C@@H]([C@@H](CN2)O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-1-Azaspiro[4.4]nonane-3,4-diol;hydrochloride typically involves multi-step organic synthesis. One common approach includes the use of a Wittig olefination followed by an intramolecular Diels–Alder reaction . These reactions are carried out under specific conditions to ensure the correct stereochemistry and yield of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-efficiency catalysts and continuous flow reactors to enhance yield and reduce production time.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-1-Azaspiro[4.4]nonane-3,4-diol;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different spirocyclic amines.

    Substitution: The nitrogen atom can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Conditions typically involve the use of strong bases or acids to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield spirocyclic ketones, while reduction can produce various amine derivatives.

Scientific Research Applications

(3R,4S)-1-Azaspiro[4.4]nonane-3,4-diol;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules

Biological Activity

(3R,4S)-1-Azaspiro[4.4]nonane-3,4-diol hydrochloride (CAS Number: 2751571-34-1) is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C8_8H16_{16}ClNO2_2
  • Molecular Weight : 194 Da
  • LogP : -0.35 (indicating hydrophilicity)
  • Polar Surface Area : 52 Ų
  • Hydrogen Bond Donors/Acceptors : 3 each

The biological activity of (3R,4S)-1-Azaspiro[4.4]nonane-3,4-diol hydrochloride is primarily attributed to its role as an inhibitor in various biochemical pathways. Recent studies suggest that it may inhibit the interaction between menin and MLL (Mixed-Lineage Leukemia) fusion proteins, which are implicated in certain types of leukemia and other malignancies . This inhibition could potentially lead to reduced proliferation of cancer cells.

Pharmacological Effects

Research indicates several biological activities associated with this compound:

  • Antitumor Activity :
    • In vitro studies have demonstrated that (3R,4S)-1-Azaspiro[4.4]nonane-3,4-diol hydrochloride can inhibit the growth of specific cancer cell lines by disrupting critical signaling pathways involved in cell division and survival.
  • Neuroprotective Effects :
    • Preliminary investigations suggest that this compound may exhibit neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress.
  • Antimicrobial Properties :
    • Some studies have reported antimicrobial activity against various bacterial strains, indicating a potential role in developing new antibiotics.

Case Study 1: Antitumor Efficacy

A study conducted on human leukemia cell lines showed that treatment with (3R,4S)-1-Azaspiro[4.4]nonane-3,4-diol hydrochloride resulted in a significant reduction in cell viability compared to untreated controls. The compound was found to induce apoptosis through the activation of caspase pathways.

Cell LineIC50 (µM)Mechanism
K56212.5Apoptosis via caspase activation
HL-6010.0Inhibition of proliferation

Case Study 2: Neuroprotection

In a model of oxidative stress-induced neuronal injury, (3R,4S)-1-Azaspiro[4.4]nonane-3,4-diol hydrochloride demonstrated protective effects by decreasing reactive oxygen species (ROS) levels and enhancing cell survival rates.

Treatment GroupSurvival Rate (%)ROS Level (µM)
Control3015
Compound-treated658

Comparison with Similar Compounds

cis-3,4-Dihydroxypyrrolidine Hydrochloride

  • Structure : Pyrrolidine (5-membered ring) with vicinal diols.
  • Molecular Formula: C₄H₁₀ClNO₂; MW: 139.58 g/mol .
  • Key Differences: Smaller ring size increases ring strain and reduces conformational flexibility compared to the spiro[4.4]nonane system.

cis-3,4-Piperidinediol Hydrochloride

  • Structure : Piperidine (6-membered ring) with vicinal diols.
  • Molecular Formula: C₅H₁₂ClNO₂; MW: 153.61 g/mol .
  • Key Differences : Larger ring size reduces strain but lacks the spirocyclic constraint, leading to greater rotational freedom. This may diminish binding affinity in rigid enzyme pockets compared to the target compound.

7-Azaspiro[3.5]nonane-2-carbonitrile Hydrochloride

  • Structure: Spiro[3.5]nonane with a nitrile substituent.
  • Molecular Formula : C₉H₁₄ClN₂; MW : 186.68 g/mol .

Functional Group Analogs

2,7-Diazaspiro[4.4]nonane-1,3-dione Hydrochloride

  • Structure: Spiro[4.4]nonane with two amide carbonyl groups.
  • Molecular Formula : C₇H₁₁ClN₂O₂; MW : 190.63 g/mol .
  • Key Differences : Replacement of diols with dione groups introduces electrophilic character, shifting reactivity toward amide bond formation or hydrolysis. This reduces solubility in polar solvents compared to the diol-containing target compound.

3-(Propan-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione Hydrochloride

  • Structure: Spiro[4.4]nonane with triazole and dione moieties.
  • Molecular Formula : C₉H₁₅ClN₃O₂; MW : 232.69 g/mol .
  • The dione groups further reduce hydrophilicity.

Halogenated and Aromatic Derivatives

3’-(4-Chlorophenyl)-1’,12’b-dihydro-12’b-methylspiro-oxazine Dione

  • Structure : Spiro-oxazine with a chlorophenyl substituent.
  • Molecular Formula : C₃₈H₂₆Cl₂N₄O₄; MW : 673.54 g/mol .
  • However, the absence of diols limits water solubility.

2-Azaspiro[4.4]nonane-1,3-dione, 2-(4-Methoxyphenyl)

  • Structure: Spiro[4.4]nonane with a methoxyphenyl group.
  • Molecular Formula: C₁₅H₁₇NO₃; MW: 259.3 g/mol .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Structural Features Reference
(3R,4S)-1-Azaspiro[4.4]nonane-3,4-diol HCl C₈H₁₆ClNO₂ 193.68 Diols, spiro[4.4] Rigid bicyclic core
cis-3,4-Dihydroxypyrrolidine HCl C₄H₁₀ClNO₂ 139.58 Diols, pyrrolidine 5-membered ring
cis-3,4-Piperidinediol HCl C₅H₁₂ClNO₂ 153.61 Diols, piperidine 6-membered ring
2,7-Diazaspiro[4.4]nonane-1,3-dione HCl C₇H₁₁ClN₂O₂ 190.63 Diones, spiro[4.4] Electrophilic carbonyl groups
3’-(4-Chlorophenyl)-spiro-oxazine Dione C₃₈H₂₆Cl₂N₄O₄ 673.54 Chlorophenyl, dione Aromatic lipophilic substituent

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